Sulthiame-d4
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Overview
Description
Sulthiame-d4 is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent . It corresponds chemically to 4 (1, 1-diozothiazinan-2-yl)benzenesulfonamide .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Chemical Reactions Analysis
This compound is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H10D4N2O4S2 and a molecular weight of 294.38 .Scientific Research Applications
Sulfur Compounds in Scientific Research
Sulfur-containing compounds, such as sulfonamides and sulfides, have been a focal point of research due to their extensive utility in various scientific and industrial applications. These studies encompass a wide range of topics, including but not limited to environmental science, catalysis, material science, and pharmaceuticals.
Environmental and Catalytic Applications : Research into sulfur compounds has explored their role in environmental remediation and catalysis. For instance, the oxidation of sulfur compounds using photocatalysis highlights the potential for these processes in reducing atmospheric pollutants (Cantau et al., 2007). Similarly, the study of metal sulfide precipitation has significant implications for effluent treatment and metal recovery in industrial processes (Lewis, 2010).
Pharmaceutical Research : Sulfonamides, a class of sulfur-containing compounds, have been extensively studied for their pharmaceutical properties. Their applications range from antimicrobial and anti-inflammatory agents to their roles in treating chronic conditions such as rheumatoid arthritis and various cancers (Carta et al., 2012). This area of research demonstrates the critical role sulfur compounds play in drug development and therapeutic interventions.
Material Science : The development of sulfur nanomaterials and composites has opened new avenues for applications in energy storage, catalysis, and environmental remediation. The synthesis and modification of zero-dimensional sulfur nanomaterials, for example, have shown promising results in various fields, underscoring the versatility of sulfur-based materials (Jin et al., 2021).
Mechanism of Action
- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.
Target of Action
Pharmacokinetics
Safety and Hazards
Sulthiame-d4 is a controlled product and may require documentation to meet relevant regulations . A phase II dose guiding trial evaluated the safety and efficacy of sulthiame (a CA inhibitor, STM) after four weeks with STM 200 mg, 400 mg or placebo in OSA patients not tolerating positive airway pressure . The treatment was well tolerated, although paresthesia was reported by some patients .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sulthiame-d4 can be achieved by introducing deuterium atoms at specific positions of the Sulthiame molecule. This can be accomplished by using deuterated reagents in key steps of the synthesis pathway.", "Starting Materials": [ "Sulthiame", "Deuterated reagents (e.g. deuterated acetic acid, deuterated methanol)" ], "Reaction": [ "The synthesis of Sulthiame-d4 can be achieved through the following steps:", "Step 1: Protection of the primary amine group of Sulthiame by reaction with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).", "Step 2: Deuterium incorporation at specific positions of the Sulthiame molecule by using deuterated reagents in key steps of the synthesis pathway. For example, deuterated acetic acid can be used in the acylation step to introduce deuterium at the carbonyl position.", "Step 3: Deprotection of the amine group to generate Sulthiame-d4.", "Step 4: Purification and characterization of the final product." ] } | |
CAS No. |
1795021-05-4 |
Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
294.376 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChI Key |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Synonyms |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
Origin of Product |
United States |
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